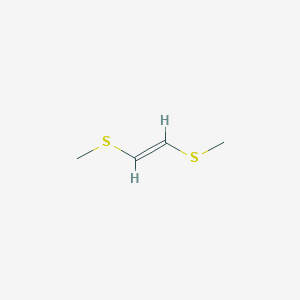
(E)-Ethylene, 1,2-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethylene, 1,2-bis(methylthio)-, also known as (E)-Ethylene, 1,2-bis(methylthio)-, is a useful research compound. Its molecular formula is C4H8S2 and its molecular weight is 120.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-Ethylene, 1,2-bis(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Ethylene, 1,2-bis(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry
(E)-Ethylene, 1,2-bis(methylthio)- serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions:
- Reactivity : The compound can undergo nucleophilic substitution reactions due to the presence of sulfur atoms, which can be replaced by different nucleophiles.
- Polymer Chemistry : It can be utilized in the synthesis of polymers and copolymers that exhibit enhanced electrical conductivity and thermal stability.
Table 1: Common Reactions Involving (E)-Ethylene, 1,2-bis(methylthio)-
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles | Thiol derivatives |
| Polymerization | Formation of conductive polymers | Poly(methylthioethylene) |
| Cross-Coupling | Coupling with aryl halides | Aryl-substituted products |
Pharmacological Research
Research has indicated potential applications of (E)-Ethylene, 1,2-bis(methylthio)- in pharmacology:
- Antioxidant Properties : Studies suggest that this compound may exhibit antioxidant effects, making it a candidate for further investigation in the treatment of oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against certain bacterial strains.
Case Study: Antioxidant Activity
A study conducted on the antioxidant activity of (E)-Ethylene, 1,2-bis(methylthio)- demonstrated its efficacy in scavenging free radicals. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed significant inhibition compared to control substances.
Conductive Materials
Due to its unique electronic properties, (E)-Ethylene, 1,2-bis(methylthio)- is explored in the development of conductive materials:
- Organic Electronics : It is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Electrochemical Sensors : The compound's ability to conduct electricity makes it suitable for sensor applications.
Table 2: Applications in Material Science
| Application Type | Description | Potential Benefits |
|---|---|---|
| Organic Electronics | Used in OLEDs and OPVs | Enhanced efficiency |
| Electrochemical Sensors | Development of sensors for detecting analytes | High sensitivity |
Propriétés
Numéro CAS |
19698-38-5 |
|---|---|
Formule moléculaire |
C4H8S2 |
Poids moléculaire |
120.2 g/mol |
Nom IUPAC |
(E)-1,2-bis(methylsulfanyl)ethene |
InChI |
InChI=1S/C4H8S2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |
Clé InChI |
MRWRXEYAMMSGNE-ONEGZZNKSA-N |
SMILES |
CSC=CSC |
SMILES isomérique |
CS/C=C/SC |
SMILES canonique |
CSC=CSC |
Synonymes |
1,2-Bis(methylthio)ethene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















